Benzyl 3-(2-ethoxy-2-oxoethyl)-3-phenylazetidine-1-carboxylate
CAS No.:
Cat. No.: VC17562332
Molecular Formula: C21H23NO4
Molecular Weight: 353.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H23NO4 |
|---|---|
| Molecular Weight | 353.4 g/mol |
| IUPAC Name | benzyl 3-(2-ethoxy-2-oxoethyl)-3-phenylazetidine-1-carboxylate |
| Standard InChI | InChI=1S/C21H23NO4/c1-2-25-19(23)13-21(18-11-7-4-8-12-18)15-22(16-21)20(24)26-14-17-9-5-3-6-10-17/h3-12H,2,13-16H2,1H3 |
| Standard InChI Key | NFIYRQRJWHPKIA-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CC1(CN(C1)C(=O)OCC2=CC=CC=C2)C3=CC=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a central azetidine ring (a four-membered saturated heterocycle with one nitrogen atom) substituted at the 3-position with both a phenyl group and a 2-ethoxy-2-oxoethyl moiety. The 1-position is occupied by a benzyloxycarbonyl (Cbz) protecting group. This configuration creates a sterically congested structure with three distinct substituents influencing its reactivity and conformational flexibility .
The molecular formula is C₂₁H₂₃NO₄, with a molar mass of 353.4 g/mol . Key structural identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | benzyl 3-(2-ethoxy-2-oxoethyl)-3-phenylazetidine-1-carboxylate |
| Canonical SMILES | CCOC(=O)CC1(CN(C1)C(=O)OCC2=CC=CC=C2)C3=CC=CC=C3 |
| InChIKey | NFIYRQRJWHPKIA-UHFFFAOYSA-N |
| XLogP3-AA (Predicted) | 3.2 ± 0.5 |
The presence of both ester (ethoxy-oxoethyl) and carbamate (benzyloxycarbonyl) groups contributes to its polarity profile, with calculated partition coefficients suggesting moderate lipophilicity .
Spectroscopic Characteristics
While experimental spectral data remains limited in public databases, computational predictions using tools like PubChem’s NP-MRD platform indicate:
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IR Spectroscopy: Strong absorption bands at ~1740 cm⁻¹ (C=O stretching of esters) and ~1680 cm⁻¹ (carbamate carbonyl)
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¹H NMR: Expected signals include a triplet for the ethoxy methyl group (δ 1.2–1.4 ppm), aromatic protons (δ 7.2–7.5 ppm), and azetidine ring protons (δ 3.0–4.0 ppm) .
The steric bulk from the 3,3-disubstitution pattern likely induces significant ring puckering, which could be confirmed through X-ray crystallography or advanced NMR techniques.
Synthetic Methodologies
Retrosynthetic Analysis
Two primary synthetic strategies dominate the literature:
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Azetidine Ring Construction: Building the heterocycle from acyclic precursors via [2+2] cycloaddition or nucleophilic ring-closing reactions.
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Late-Stage Functionalization: Modifying preformed azetidine derivatives through alkylation or esterification .
Stepwise Synthesis Protocol
A representative multi-step synthesis involves:
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Azetidine Core Formation:
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Double Functionalization at C3:
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Cbz Protection:
Critical challenges include managing the steric hindrance during C3 disubstitution and preventing N-deprotection during final steps. Recent advances in flow chemistry show promise for scaling up production while maintaining stereochemical integrity .
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